butyl 3-(1H-pyrrol-3-yl)propionate
Description
Butyl 3-(1H-pyrrol-3-yl)propionate is an ester derivative combining a butyl alcohol moiety with a propionic acid backbone substituted by a pyrrole ring at the 3-position. This structure confers unique physicochemical and biological properties due to the interplay of the lipophilic butyl group, the ester linkage, and the electron-rich heterocyclic pyrrole. Pyrrole-containing compounds are known for their roles in medicinal chemistry and materials science, often contributing to enhanced binding affinity or catalytic activity .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
butyl 3-(1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C11H17NO2/c1-2-3-8-14-11(13)5-4-10-6-7-12-9-10/h6-7,9,12H,2-5,8H2,1H3 |
InChI Key |
SMRPCOJYQGAIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC1=CNC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The pyrrole substituent likely reduces Log Kow compared to non-polar esters like butyl hexanoate but increases it relative to smaller esters (e.g., butyl formate).
- Water Solubility: The heterocyclic ring may enhance solubility compared to purely aliphatic esters (e.g., butyl hexanoate) but less than PEGylated derivatives .
- Volatility : Lower vapor pressure than simple esters (e.g., butyl formate) due to higher molecular weight and polar interactions.
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